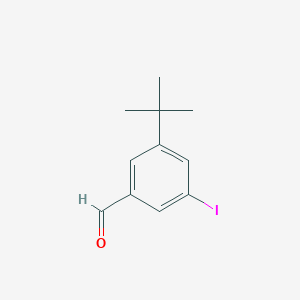![molecular formula C25H33N5O5Si B13891679 N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide](/img/structure/B13891679.png)
N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide is a complex organic compound that features a unique combination of functional groups, including a purine base, a benzamide moiety, and a furodioxasilin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide can be achieved through a multi-step process involving the following key steps:
Formation of the furodioxasilin ring: This can be synthesized by reacting a suitable diol with a silicon-containing reagent under acidic or basic conditions.
Attachment of the purine base: The purine base can be introduced through a nucleophilic substitution reaction, where the furodioxasilin intermediate reacts with a purine derivative.
Formation of the benzamide moiety: The final step involves the coupling of the purine-furodioxasilin intermediate with a benzoyl chloride derivative under basic conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
化学反応の分析
Types of Reactions
N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the furodioxasilin ring can be oxidized to form a ketone or aldehyde.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The purine base can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the benzamide moiety would yield an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of biological pathways due to its purine base.
Medicine: As a potential drug candidate for the treatment of diseases involving purine metabolism.
Industry: As a catalyst or intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors involved in purine metabolism, thereby modulating their activity. The furodioxasilin ring system may also play a role in stabilizing the compound’s interaction with its molecular targets.
類似化合物との比較
Similar compounds to N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide include:
N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]methanamide: Similar structure but with a methanamide group instead of a benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.
特性
分子式 |
C25H33N5O5Si |
|---|---|
分子量 |
511.6 g/mol |
IUPAC名 |
N-[9-[(4aR,6R,7R,7aS)-2,2-ditert-butyl-7-hydroxy-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl]purin-6-yl]benzamide |
InChI |
InChI=1S/C25H33N5O5Si/c1-24(2,3)36(25(4,5)6)33-12-16-19(35-36)18(31)23(34-16)30-14-28-17-20(26-13-27-21(17)30)29-22(32)15-10-8-7-9-11-15/h7-11,13-14,16,18-19,23,31H,12H2,1-6H3,(H,26,27,29,32)/t16-,18-,19-,23-/m1/s1 |
InChIキー |
YVTYUVZLWJQPCE-DYVMYPEFSA-N |
異性体SMILES |
CC(C)(C)[Si]1(OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)C(C)(C)C |
正規SMILES |
CC(C)(C)[Si]1(OCC2C(O1)C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
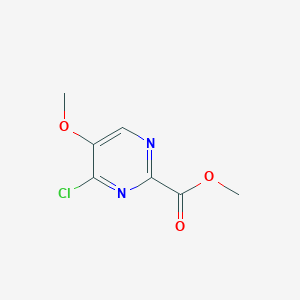
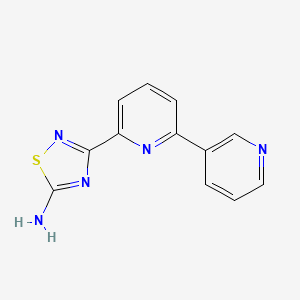
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
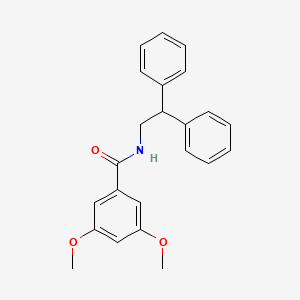
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
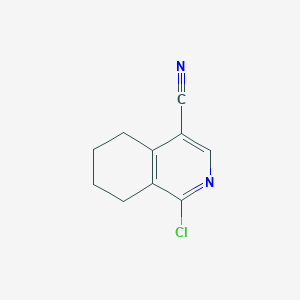
![2-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)amino]-3-methylsulfonylsulfanylpropanoic acid](/img/structure/B13891642.png)
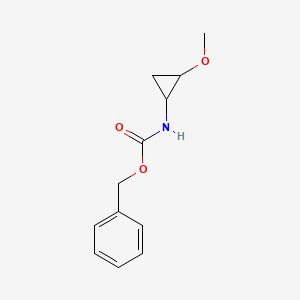
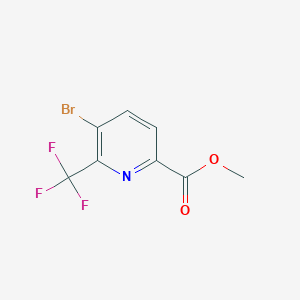

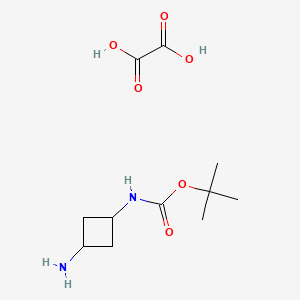
![6-benzylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13891661.png)
